N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine typically involves multiple steps. One common method involves the reaction of 4,6-dichloropyrimidine with methylamine in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 80°C) for several hours . The resulting intermediate is then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amine derivatives.
Scientific Research Applications
N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[5-(Diethylamino)pentan-2-yl]-4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine: This compound shares a similar pyrimidine structure but has different substituents.
N-[(2-amino-6-methylpyrimidin-4-yl)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide: Another compound with a pyrimidine ring and additional functional groups.
Uniqueness
N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[34]octan-2-amine is unique due to its spirocyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H20N4 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C13H20N4/c1-10-5-12(16-9-15-10)17(2)11-6-13(7-11)3-4-14-8-13/h5,9,11,14H,3-4,6-8H2,1-2H3 |
InChI Key |
YZVZLVQLNDSAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CC3(C2)CCNC3 |
Origin of Product |
United States |
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